

Technical Guide: Spectroscopic and Synthetic Profile of 3-chloro-N-cyclohexylpropanamide

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Compound of Interest

Compound Name:	3-chloro-N-cyclohexylpropanamide
Cat. No.:	B1624415

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectral data and a detailed experimental protocol for the synthesis of **3-chloro-N-cyclohexylpropanamide**. The information herein is intended to support research and development activities where this compound is of interest.

Chemical Structure and Properties

- IUPAC Name: **3-chloro-N-cyclohexylpropanamide**[\[1\]](#)
- Molecular Formula: C₉H₁₆ClNO[\[1\]](#)
- Molecular Weight: 189.68 g/mol [\[1\]](#)
- CAS Number: 61872-76-2[\[1\]](#)[\[2\]](#)

Predicted Spectral Data

Due to the limited availability of published experimental spectra for **3-chloro-N-cyclohexylpropanamide**, the following tables provide predicted data based on the analysis of its functional groups and structurally similar compounds.

¹H NMR Spectroscopy

Table 1: Predicted ^1H NMR Chemical Shifts (Solvent: CDCl_3 , Reference: TMS at 0.00 ppm)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~ 5.5 - 6.5	Broad Singlet	1H	N-H
~ 3.7 - 3.9	Triplet	2H	Cl- $\text{CH}_2\text{-CH}_2$
~ 3.6 - 3.8	Multiplet	1H	N- $\text{CH-(CH}_2)_5$
~ 2.4 - 2.6	Triplet	2H	Cl- $\text{CH}_2\text{-CH}_2$
~ 1.0 - 2.0	Multiplet	10H	Cyclohexyl -($\text{CH}_2)_5$

^{13}C NMR Spectroscopy

Table 2: Predicted ^{13}C NMR Chemical Shifts (Solvent: CDCl_3 , Reference: CDCl_3 at 77.16 ppm)

Chemical Shift (ppm)	Assignment
~ 170 - 172	C=O (Amide)
~ 48 - 50	N- $\text{CH-(CH}_2)_5$
~ 40 - 42	Cl- $\text{CH}_2\text{-CH}_2$
~ 37 - 39	Cl- $\text{CH}_2\text{-CH}_2$
~ 32 - 34	Cyclohexyl CH_2
~ 25 - 27	Cyclohexyl CH_2
~ 24 - 26	Cyclohexyl CH_2

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
~ 3300 - 3250	Strong, Broad	N-H Stretch
~ 2930, 2855	Strong	C-H Stretch (Cyclohexyl)
~ 1640	Strong	C=O Stretch (Amide I)
~ 1550	Strong	N-H Bend (Amide II)
~ 750 - 650	Strong	C-Cl Stretch

Mass Spectrometry

Table 4: Predicted Mass Spectrometry Fragmentation

m/z	Interpretation
189/191	[M] ⁺ / [M+2] ⁺ Molecular ion peak (presence of ³⁵ Cl and ³⁷ Cl)
154	[M - Cl] ⁺
99	[C ₆ H ₁₁ NH ₂] ⁺ (Cyclohexylamine fragment)
90/92	[CICH ₂ CH ₂ CO] ⁺ (3-chloropropanoyl fragment)

Experimental Protocols

The synthesis of **3-chloro-N-cyclohexylpropanamide** is readily achieved via the acylation of cyclohexylamine with 3-chloropropanoyl chloride.

Synthesis of 3-chloro-N-cyclohexylpropanamide

Materials:

- 3-Chloropropanoyl chloride
- Cyclohexylamine
- Triethylamine (or other suitable base)

- Dichloromethane (DCM) or other suitable aprotic solvent
- 1 M Hydrochloric acid
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate or sodium sulfate

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve cyclohexylamine (1.0 equivalent) and triethylamine (1.1 equivalents) in dichloromethane.
- Cool the solution to 0 °C in an ice bath.
- Slowly add a solution of 3-chloropropanoyl chloride (1.05 equivalents) in dichloromethane to the stirred amine solution.
- Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding water.
- Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- The crude **3-chloro-N-cyclohexylpropanamide** can be purified by recrystallization or column chromatography on silica gel.

Spectroscopic Analysis

¹H and ¹³C NMR Spectroscopy:

- Prepare a sample by dissolving approximately 10-20 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl_3).
- Acquire ^1H and ^{13}C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).
- Process the spectra and assign the peaks based on their chemical shifts, multiplicities, and integrations.

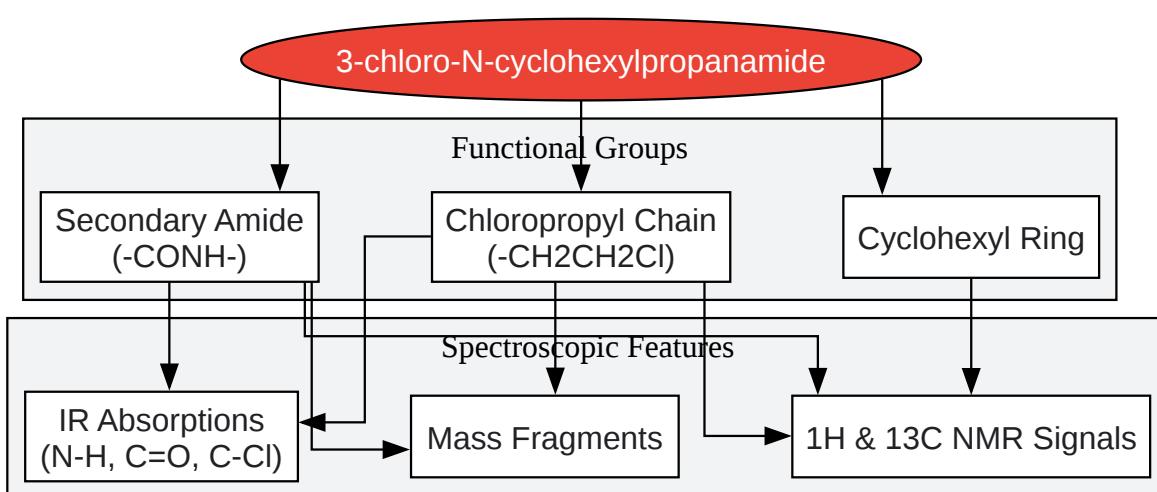
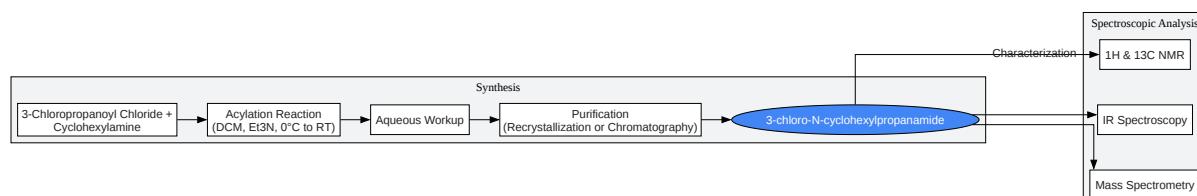
Infrared Spectroscopy:

- Acquire the IR spectrum of the purified product using an FTIR spectrometer. The sample can be analyzed as a thin film on a salt plate (if liquid) or as a KBr pellet (if solid).

Mass Spectrometry:

- Obtain the mass spectrum of the purified product using a mass spectrometer with a suitable ionization technique, such as electron ionization (EI).

Visualizations



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References

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- 2. 3-CHLORO-N-CYCLOHEXYLPROPANAMIDE | 61872-76-2 [chemicalbook.com]
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